molecular formula C12H17ClO3 B8033317 3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol

3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol

Cat. No.: B8033317
M. Wt: 244.71 g/mol
InChI Key: FOQTYEXWNJCLII-UHFFFAOYSA-N
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Description

3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, two alkoxy groups (propan-2-yloxy and propoxy), and a hydroxyl group attached to a benzene ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Properties

IUPAC Name

3-chloro-4-propan-2-yloxy-5-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3/c1-4-5-15-11-7-9(14)6-10(13)12(11)16-8(2)3/h6-8,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQTYEXWNJCLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)O)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with a chlorinated phenol derivative, such as 3-chlorophenol.

    Alkylation: The chlorinated phenol undergoes alkylation with propan-2-ol and propanol in the presence of a suitable base, such as potassium carbonate, to introduce the propan-2-yloxy and propoxy groups.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions include quinone derivatives, hydroxyphenols, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and alkoxy groups allows the compound to form hydrogen bonds and hydrophobic interactions with its targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(propan-2-yloxy)aniline: Similar structure but with an amino group instead of a hydroxyl group.

    3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of a hydroxyl group.

    3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a hydroxyl group.

Uniqueness

The uniqueness of 3-Chloro-4-(propan-2-yloxy)-5-propoxyphenol lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, where its specific interactions and reactivity can be leveraged for desired outcomes.

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